1-(1,3-Benzothiazol-2-ylmethyl)-1H-1,2,3-benzotriazole 1-(1,3-Benzothiazol-2-ylmethyl)-1H-1,2,3-benzotriazole
Brand Name: Vulcanchem
CAS No.: 156272-74-1
VCID: VC5874417
InChI: InChI=1S/C14H10N4S/c1-3-7-12-10(5-1)16-17-18(12)9-14-15-11-6-2-4-8-13(11)19-14/h1-8H,9H2
SMILES: C1=CC=C2C(=C1)N=NN2CC3=NC4=CC=CC=C4S3
Molecular Formula: C14H10N4S
Molecular Weight: 266.32

1-(1,3-Benzothiazol-2-ylmethyl)-1H-1,2,3-benzotriazole

CAS No.: 156272-74-1

Cat. No.: VC5874417

Molecular Formula: C14H10N4S

Molecular Weight: 266.32

* For research use only. Not for human or veterinary use.

1-(1,3-Benzothiazol-2-ylmethyl)-1H-1,2,3-benzotriazole - 156272-74-1

Specification

CAS No. 156272-74-1
Molecular Formula C14H10N4S
Molecular Weight 266.32
IUPAC Name 2-(benzotriazol-1-ylmethyl)-1,3-benzothiazole
Standard InChI InChI=1S/C14H10N4S/c1-3-7-12-10(5-1)16-17-18(12)9-14-15-11-6-2-4-8-13(11)19-14/h1-8H,9H2
Standard InChI Key BCNOFLRBPYRFPU-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=NN2CC3=NC4=CC=CC=C4S3

Introduction

Structural and Chemical Characteristics

Core Architecture

The molecule consists of a 1H-1,2,3-benzotriazole core linked via a methylene (-CH2-) bridge to the 2-position of a 1,3-benzothiazole ring. This dual-heterocyclic framework introduces multiple sites for electronic interactions, including:

  • Benzotriazole moiety: A bicyclic system with three nitrogen atoms, enabling tautomerism between 1H- and 2H- forms. The 1H-tautomer dominates in solution and solid states .

  • Benzothiazole moiety: A sulfur- and nitrogen-containing heterocycle known for its electron-deficient properties and role in bioactivity .

The methylene linker facilitates conformational flexibility, potentially enhancing binding interactions with biological targets.

Synthetic Pathways

Alkylation of Benzotriazole

A plausible route involves the alkylation of 1H-benzotriazole with 2-chloromethyl-1,3-benzothiazole. Under basic conditions (e.g., NaOH or NaOEt), the benzotriazole’s N1 position reacts preferentially with alkyl halides, yielding 1-substituted derivatives . For example:
1H-benzotriazole + Cl-CH2-benzothiazoleNaOH1-(benzothiazol-2-ylmethyl)-1H-benzotriazole\text{1H-benzotriazole + Cl-CH2-benzothiazole} \xrightarrow{\text{NaOH}} \text{1-(benzothiazol-2-ylmethyl)-1H-benzotriazole}
This method aligns with reported N-alkylations of benzotriazole using alkyl halides .

Microwave-Assisted Synthesis

Microwave irradiation could accelerate the reaction, improving yields and reducing side products. Similar benzotriazole derivatives (e.g., N-alkylated analogs) have been synthesized in >80% yields under microwave conditions .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be low in water due to the hydrophobic benzothiazole and benzotriazole rings. Solubility may improve in polar aprotic solvents (e.g., DMSO or DMF).

  • Stability: The benzotriazole ring is susceptible to hydrolysis under strongly acidic or basic conditions , but the methylene linker may mitigate reactivity compared to direct aryl-aryl bonds.

Spectroscopic Data (Hypothetical)

  • IR: Peaks at ~3050 cm⁻¹ (C-H aromatic), 1600 cm⁻¹ (C=N benzothiazole), and 1450 cm⁻¹ (benzotriazole ring vibrations).

  • NMR (1H):

    • δ 5.2 ppm (s, 2H, CH2 bridge)

    • δ 7.2–8.5 ppm (m, 8H, aromatic protons)

Biological Activities (Inferred from Analogues)

Compound ClassTarget MicrobeMIC (μg/mL)Source
N-Alkylated benzotriazolesMRSA12.5–25
Benzothiazole-2-carboxamidesCandida albicans6.25

The hybrid structure may synergize these effects, leveraging benzotriazole’s tubulin inhibition and benzothiazole’s membrane disruption mechanisms.

Antiparasitic Activity

Benzotriazole derivatives substituted with benzenesulfonyl groups (e.g., compound 20) demonstrated 50–64% growth inhibition of Trypanosoma cruzi at 25–50 μg/mL . The benzothiazole moiety could enhance uptake in parasitic cells due to its lipophilic nature.

Pharmacokinetic Considerations

Metabolism

  • Oxidative metabolism: Likely hepatic oxidation via CYP450 enzymes, targeting the methylene bridge or sulfur atom in benzothiazole.

  • Excretion: Predominantly renal, given the compound’s moderate molecular weight (~280 g/mol).

Toxicity Risks

  • Benzothiazoles are associated with hepatotoxicity at high doses .

  • Benzotriazole derivatives may inhibit human kinases (e.g., CK2) , necessitating selectivity studies.

Applications in Materials Science

Corrosion Inhibition

Benzotriazole derivatives are established copper corrosion inhibitors . The benzothiazole component could enhance adsorption on metal surfaces via sulfur-metal interactions.

Photostabilization

The compound may act as a UV absorber in polymers, leveraging the conjugated π-system of both rings to dissipate energy.

Future Research Directions

  • Synthetic Optimization: Explore Pd-catalyzed couplings to introduce diverse substituents .

  • Structure-Activity Relationships (SAR): Systematically vary the benzothiazole substituents to optimize antimicrobial potency.

  • In Vivo Studies: Evaluate toxicity and efficacy in animal models of infection or parasitic disease.

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